molecular formula C16H19NO4 B5738287 3,5-diethoxy-N-(2-furylmethyl)benzamide

3,5-diethoxy-N-(2-furylmethyl)benzamide

Cat. No. B5738287
M. Wt: 289.33 g/mol
InChI Key: PTUPTWPBCUANCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diethoxy-N-(2-furylmethyl)benzamide, also known as FURA-2, is a fluorescent calcium indicator that has been widely used in scientific research. It is a synthetic compound that has been developed to monitor changes in intracellular calcium levels in cells. The compound is highly selective for calcium ions and has been used in a variety of applications, including neuroscience, pharmacology, and cell biology.

Mechanism of Action

3,5-diethoxy-N-(2-furylmethyl)benzamide works by binding to calcium ions in cells and undergoing a conformational change that results in a change in fluorescence. When 3,5-diethoxy-N-(2-furylmethyl)benzamide binds to calcium ions, it undergoes a shift in its excitation wavelength, which results in a change in fluorescence intensity. This change in fluorescence can be detected using a fluorescence microscope or a fluorometer.
Biochemical and Physiological Effects
3,5-diethoxy-N-(2-furylmethyl)benzamide has been shown to have a number of biochemical and physiological effects on cells. It has been shown to affect calcium signaling pathways and to alter the expression of certain genes in cells. 3,5-diethoxy-N-(2-furylmethyl)benzamide has also been shown to affect the activity of certain enzymes in cells and to alter the permeability of cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-diethoxy-N-(2-furylmethyl)benzamide is its high selectivity for calcium ions. This makes it a valuable tool for studying calcium signaling pathways in cells. 3,5-diethoxy-N-(2-furylmethyl)benzamide is also highly sensitive, which allows for the detection of small changes in intracellular calcium levels. However, 3,5-diethoxy-N-(2-furylmethyl)benzamide has some limitations. It requires the use of specialized equipment, such as a fluorescence microscope or a fluorometer, and it can be difficult to use in certain cell types.

Future Directions

There are a number of future directions for the use of 3,5-diethoxy-N-(2-furylmethyl)benzamide in scientific research. One area of research is the development of new calcium indicators that are more selective and sensitive than 3,5-diethoxy-N-(2-furylmethyl)benzamide. Another area of research is the use of 3,5-diethoxy-N-(2-furylmethyl)benzamide in combination with other imaging techniques, such as confocal microscopy and two-photon microscopy. Additionally, 3,5-diethoxy-N-(2-furylmethyl)benzamide could be used to study the effects of calcium signaling on a variety of physiological processes, such as muscle contraction and neurotransmitter release.

Synthesis Methods

The synthesis of 3,5-diethoxy-N-(2-furylmethyl)benzamide involves several steps. The first step is the synthesis of 3,5-diethoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-furylmethylamine to yield the final product, 3,5-diethoxy-N-(2-furylmethyl)benzamide. The synthesis of 3,5-diethoxy-N-(2-furylmethyl)benzamide is a complex process that requires careful attention to detail and a high degree of expertise in organic chemistry.

Scientific Research Applications

3,5-diethoxy-N-(2-furylmethyl)benzamide has been widely used in scientific research to monitor changes in intracellular calcium levels in cells. It has been used in a variety of applications, including neuroscience, pharmacology, and cell biology. 3,5-diethoxy-N-(2-furylmethyl)benzamide has been used to study the mechanisms of action of various drugs and to investigate the role of calcium in cell signaling pathways. It has also been used to study the effects of environmental toxins on calcium signaling in cells.

properties

IUPAC Name

3,5-diethoxy-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-19-14-8-12(9-15(10-14)20-4-2)16(18)17-11-13-6-5-7-21-13/h5-10H,3-4,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUPTWPBCUANCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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